molecular formula C15H14Cl2N2O2 B2802849 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1955505-60-8

3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B2802849
CAS RN: 1955505-60-8
M. Wt: 325.19
InChI Key: HDXHBFVYGYARJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound that has gained attention due to its potential applications in scientific research. It is a heterocyclic compound that contains an indole ring and a chlorophenyl group. This compound has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Synthesis of Indole Derivatives: Research has explored the synthesis of indole derivatives, such as the creation of 4-chloro-5-hydroxy-1H-benzo[g]indoles through reactions with primary amines, highlighting methodologies for generating compounds with potential pharmaceutical relevance (H. Yi, H. Cho, K. Lee, 2005).
  • Oxidation Reactions: Studies on the oxidation of indoles with m-chloroperbenzoic acid to form o-aminophenol derivatives demonstrate the versatility of indole chemistry in synthesizing complex molecular structures (T. Hino, H. Yamaguchi, K. Matsuki, Kumiko Nakano, M. Sodeoka, M. Nakagawa, 1983).

Material Science and Surface Chemistry

  • Corrosion Inhibition: Research on the adsorption of Schiff bases derived from L-Tryptophan on stainless steel surfaces indicates that indole derivatives can significantly inhibit corrosion in acidic environments, demonstrating the compound's potential application in material protection and surface chemistry (S. Vikneshvaran, S. Velmathi, 2017).

Biochemical Applications

  • Spectroscopic Probes: The utilization of indo-1 and quin-2 as spectroscopic probes for Zn2+-protein interactions showcases the biochemical research applications of indole derivatives, particularly in studying metal ion interactions within biological systems (J. Jefferson, J. Hunt, A. Ginsburg, 1990).

Antimicrobial and Antitumor Activity

  • Antitumor Activity: The synthesis and evaluation of indole derivatives for antitumor activity highlight the potential therapeutic applications of such compounds. For instance, a class of antineoplastic agents based on pyrido[4,3-b]benzo[e]- and -benzo[g]indoles has shown promise in vitro and in vivo against various tumor models (C. Nguyen, J. Lhoste, F. Lavelle, M. Bissery, E. Bisagni, 1990).

properties

IUPAC Name

3-amino-5-chloro-6-(2-methylphenoxy)-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2.ClH/c1-8-4-2-3-5-12(8)20-13-7-11-9(6-10(13)16)14(17)15(19)18-11;/h2-7,14H,17H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXHBFVYGYARJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C3C(C(=O)NC3=C2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride

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